molecular formula C13H17NO B1266520 gamma-(1-Methylethoxy)benzenebutyronitrile CAS No. 70289-00-8

gamma-(1-Methylethoxy)benzenebutyronitrile

Cat. No.: B1266520
CAS No.: 70289-00-8
M. Wt: 203.28 g/mol
InChI Key: KBAUUAZQHABMLG-UHFFFAOYSA-N
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Description

Gamma-(1-Methylethoxy)benzenebutyronitrile is an organic compound with the chemical formula C13H17NO. It is known for its unique structure, which includes a benzenebutyronitrile core with a gamma-(1-methylethoxy) substituent. This compound is utilized in various fields, including chemistry, biology, medicine, and industry, due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of gamma-(1-Methylethoxy)benzenebutyronitrile typically involves the reaction of benzenebutyronitrile with an appropriate alkylating agent under controlled conditions. One common method is the alkylation of benzenebutyronitrile with isopropyl alcohol in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis process. Additionally, purification steps, including distillation and recrystallization, are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Gamma-(1-Methylethoxy)benzenebutyronitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the gamma-(1-methylethoxy) group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Gamma-(1-Methylethoxy)benzenebutyronitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research into potential pharmaceutical applications, including drug development and therapeutic agents.

    Industry: It is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of gamma-(1-Methylethoxy)benzenebutyronitrile involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and physiological responses, depending on the specific application and context.

Comparison with Similar Compounds

Gamma-(1-Methylethoxy)benzenebutyronitrile can be compared with other similar compounds, such as:

  • Alpha-(1-Methylethoxy)benzenebutyronitrile
  • Beta-(1-Methylethoxy)benzenebutyronitrile
  • Delta-(1-Methylethoxy)benzenebutyronitrile

These compounds share a similar core structure but differ in the position of the methylethoxy substituent. The unique positioning of the substituent in this compound imparts distinct chemical and physical properties, making it suitable for specific applications that other isomers may not fulfill.

Properties

IUPAC Name

4-phenyl-4-propan-2-yloxybutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-11(2)15-13(9-6-10-14)12-7-4-3-5-8-12/h3-5,7-8,11,13H,6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBAUUAZQHABMLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(CCC#N)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301282727
Record name γ-(1-Methylethoxy)benzenebutanenitrile
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Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70289-00-8
Record name γ-(1-Methylethoxy)benzenebutanenitrile
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name gamma-(1-Methylethoxy)benzenebutyronitrile
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Record name NSC63374
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Record name γ-(1-Methylethoxy)benzenebutanenitrile
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Record name γ-(1-methylethoxy)benzenebutyronitrile
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